N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound characterized by the presence of a furan ring, a piperidine ring, and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-3-carboxylic acid derivatives.
Scientific Research Applications
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide.
Uniqueness
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N'-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-23-9-5-17-14(20)15(21)18-10-12-2-6-19(7-3-12)16(22)13-4-8-24-11-13/h4,8,11-12H,2-3,5-7,9-10H2,1H3,(H,17,20)(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWDUXVGUGBSBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1CCN(CC1)C(=O)C2=COC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.